![molecular formula C17H14N2O5S B2354410 N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034564-89-9](/img/structure/B2354410.png)
N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is a chemical compound that is structurally related to zonisamide . Zonisamide is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures .
Synthesis Analysis
The synthesis of compounds related to “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” has been reported in several studies . For example, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione was synthesized and screened for their protective effects against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .
Molecular Structure Analysis
The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is similar to that of zonisamide . Zonisamide contains a benzo[d]isoxazole ring and a sulfonamide group, which are also present in the structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide”.
Scientific Research Applications
Anticancer Agents
This compound has been used in the development of mitochondria-targeted iridium complexes for anticancer studies . These complexes have shown high anticancer activity, induced mitochondrial depolarization, elevated intracellular reactive oxygen species (ROS) levels, restrained thioredoxin reductase (TrxR) activity, and inhibited the formation of tumor cell colonies and angiogenesis .
Mitochondrial Immobilization
The compound has been used in the development of brominated cyclometalated iridium(iii) complexes for mitochondrial immobilization . These complexes mainly localized in the mitochondria and could be fixed on the mitochondria through a nucleophilic reaction with reactive mitochondrial proteins .
Renewable Polymers
Furan-based polymers, which can be derived from this compound, are renewable alternatives for traditional fossil-based polymers . They carry enormous potential for improved sustainability .
UV Resistance
Polyesters derived from this compound are relatively labile when exposed to UV light . This property could be useful in the development of materials that need to degrade under certain conditions .
Cross-linking
Exposure to UV light or simple oven-aging in air can cause covalent cross-linking in polyesters derived from this compound . This property could be useful in the development of materials with specific mechanical properties .
Aging-Induced Crystallization
In the more easily crystallizable samples derived from this compound, aging-induced crystallization played an important role in the final physical properties .
Future Directions
The future directions for research on “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. Given its structural similarity to zonisamide, it may also be of interest to explore its potential as an anticonvulsant .
properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-25(21,11-14-13-4-1-2-5-15(13)24-19-14)18-10-12-7-8-17(23-12)16-6-3-9-22-16/h1-9,18H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXODMSDUCHXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide |
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